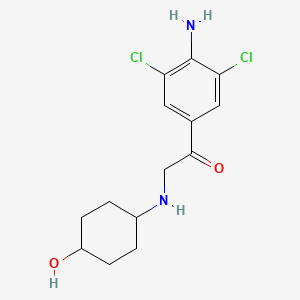

4-Amino(pyridine-d4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino(pyridine-d4) is a deuterated derivative of 4-aminopyridine, an organic compound with the chemical formula C₅H₄N–NH₂. This compound is one of the three isomeric amines of pyridine and is used extensively in scientific research, particularly in the study of potassium channels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine typically involves the reduction of 4-nitropyridine-N-oxide. This reduction can be achieved using iron and acetic acid at reflux temperature, resulting in a quantitative yield of 4-aminopyridine . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .

Industrial Production Methods

Industrial production of 4-aminopyridine often follows a two-stage synthesis starting from pyridine, which includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. This method yields approximately 36-40% . Another industrial method involves a three-stage synthesis with pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, achieving a total yield of 65% .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminopyridine undergoes various chemical reactions, including:

Reduction: Reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron and acetic acid.

Substitution: Substitution reactions involving nucleophiles, such as the formation of Schiff bases with aldehydes.

Common Reagents and Conditions

Reduction: Iron and acetic acid at reflux temperature.

Substitution: Aldehydes and amines under mild conditions.

Major Products

Reduction: 4-Aminopyridine.

Substitution: Schiff bases and other derivatives.

Applications De Recherche Scientifique

4-Amino(pyridine-d4) has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of potassium channels and neural transmission.

Medicine: Investigated for its potential in treating neurological disorders such as multiple sclerosis.

Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The primary mechanism of action of 4-aminopyridine involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . This mechanism is particularly beneficial in the treatment of neurological disorders, where enhanced neural transmission can mitigate symptoms .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminopyridine: Another isomeric amine of pyridine with similar properties but different reactivity.

2-Aminopyridine: Also an isomeric amine of pyridine, used in different chemical reactions and applications.

Uniqueness

4-Amino(pyridine-d4) is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Its ability to inhibit voltage-gated potassium channels also sets it apart from other similar compounds .

Propriétés

Formule moléculaire |

C5H6N2 |

|---|---|

Poids moléculaire |

98.14 g/mol |

Nom IUPAC |

2,3,5,6-tetradeuteriopyridin-4-amine |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D |

Clé InChI |

NUKYPUAOHBNCPY-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H] |

SMILES canonique |

C1=CN=CC=C1N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)

![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)

![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)

![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)